N-methyl-2-(oxan-4-yl)acetamide N-methyl-2-(oxan-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1087351-65-2
VCID: VC5216243
InChI: InChI=1S/C8H15NO2/c1-9-8(10)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3,(H,9,10)
SMILES: CNC(=O)CC1CCOCC1
Molecular Formula: C8H15NO2
Molecular Weight: 157.213

N-methyl-2-(oxan-4-yl)acetamide

CAS No.: 1087351-65-2

Cat. No.: VC5216243

Molecular Formula: C8H15NO2

Molecular Weight: 157.213

* For research use only. Not for human or veterinary use.

N-methyl-2-(oxan-4-yl)acetamide - 1087351-65-2

Specification

CAS No. 1087351-65-2
Molecular Formula C8H15NO2
Molecular Weight 157.213
IUPAC Name N-methyl-2-(oxan-4-yl)acetamide
Standard InChI InChI=1S/C8H15NO2/c1-9-8(10)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3,(H,9,10)
Standard InChI Key LVBNJEVLRPPQRV-UHFFFAOYSA-N
SMILES CNC(=O)CC1CCOCC1

Introduction

Synthesis of N-methyl-2-(oxan-4-yl)acetamide

The synthesis of N-methyl-2-(oxan-4-yl)acetamide involves the reaction of N-methylacetamide with an oxane derivative under controlled conditions. Key steps include:

  • Reactants:

    • N-methylacetamide

    • Oxane derivative (e.g., 4-hydroxyoxane)

  • Catalysts and Conditions:

    • Acid or base catalysts (e.g., sulfuric acid or potassium carbonate)

    • Moderate temperature (50–80°C)

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF)

  • Reaction Mechanism:

    • The hydroxyl group of the oxane derivative reacts with the acetamide group, forming an ether bond.

    • The reaction proceeds via nucleophilic substitution.

This method ensures high yield and purity of the product, making it suitable for industrial-scale production.

Chemical Reactions

N-methyl-2-(oxan-4-yl)acetamide exhibits diverse reactivity due to its functional groups:

Oxidation

  • Oxidizing agents like potassium permanganate or hydrogen peroxide can convert it into N-methyl-2-(oxan-4-yl)acetic acid, introducing a carboxylic acid group.

Reduction

  • Reducing agents such as lithium aluminum hydride can reduce it to form N-methyl-2-(oxan-4-yl)ethanol, replacing the carbonyl group with a hydroxyl group.

Substitution

  • Substitution reactions allow modification of the oxane ring or the acetamide group, enabling functionalization for specific applications.

Medicinal Chemistry

N-methyl-2-(oxan-4-yl)acetamide is studied for its potential therapeutic properties:

  • Antimicrobial Activity: Preliminary studies suggest activity against bacterial strains by disrupting cell membranes.

  • Neuroprotective Effects: Its structural features may confer benefits in treating neurodegenerative diseases.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules, particularly in drug discovery and materials science.

Biological Research

It is used in enzyme inhibition studies and protein-ligand interaction research due to its ability to interact with biological macromolecules.

Mechanism of Action:

  • Interaction with ion channels (e.g., TRPM8), modulating calcium ion flow and pain pathways.

  • Binding to enzymes via its acetamide group, altering enzymatic activity.

Observed Effects:

  • Antimicrobial properties against Gram-positive and Gram-negative bacteria.

  • Potential analgesic effects by modulating sensory ion channels.

Comparison with Similar Compounds

CompoundStructural DifferenceKey Properties
N-methyl-2-(tetrahydro-2H-pyran-4-yl)acetamideContains tetrahydropyran instead of oxaneSimilar reactivity but different steric effects
N-methyl-2-(oxan-4-yl)propionamidePropionamide group replaces acetamideAltered solubility and reactivity

The unique combination of the oxane ring and acetamide functional group distinguishes N-methyl-2-(oxan-4-yl)acetamide from other analogs, providing distinct chemical and biological behavior.

Future Research Directions

Further studies are needed to explore:

  • Detailed pharmacokinetics and toxicity profiles for therapeutic applications.

  • Optimization of synthetic routes for industrial scalability.

  • Development of derivatives with enhanced biological activity.

By leveraging its versatile chemistry, N-methyl-2-(oxan-4-yl)acetamide holds promise in various scientific fields, including drug development and material science.

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